molecular formula C14H21NO2 B310877 N-(2-ethoxyphenyl)-2-ethylbutanamide

N-(2-ethoxyphenyl)-2-ethylbutanamide

Cat. No.: B310877
M. Wt: 235.32 g/mol
InChI Key: ZULSQPQQRKUHNM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-ethylbutanamide is an organic compound characterized by a butanamide backbone substituted with an ethyl group at the second carbon and an N-linked 2-ethoxyphenyl moiety. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring contributes to its polarity, while the ethyl branch on the butanamide chain enhances lipophilicity. The compound’s synthesis likely involves the reaction of 2-ethylbutanoyl chloride with 2-ethoxyaniline, following standard amidation protocols .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-ethylbutanamide

InChI

InChI=1S/C14H21NO2/c1-4-11(5-2)14(16)15-12-9-7-8-10-13(12)17-6-3/h7-11H,4-6H2,1-3H3,(H,15,16)

InChI Key

ZULSQPQQRKUHNM-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=CC=C1OCC

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Substituents Molecular Formula Key Features
N-(2-ethoxyphenyl)-2-ethylbutanamide 2-ethoxy (phenyl), 2-ethyl (butanamide) C₁₄H₂₁NO₂ Balanced polarity from ethoxy; moderate lipophilicity from ethyl branch
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide 2-methyl, 4-nitro (phenyl) C₁₃H₁₈N₂O₃ Strong electron-withdrawing nitro group; increased acidity of amide NH
2-acetyl-3-methyl-N-phenylbutanamide Acetyl, 3-methyl (butanamide); unsubstituted phenyl C₁₃H₁₇NO₂ Higher rigidity from acetyl; reduced polarity due to unsubstituted phenyl
N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide Oxamide bridge; dual ethoxyphenyl/ethylphenyl C₁₈H₂₂N₂O₃ Extended conjugation; potential for hydrogen bonding via oxamide

Physicochemical Properties

  • Polarity and Solubility: The ethoxy group in this compound enhances solubility in polar solvents (e.g., ethanol, acetone) compared to the unsubstituted phenyl analogue . The nitro group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide increases molecular weight and polarity but may reduce solubility in nonpolar solvents due to strong dipole interactions .
  • Melting Points :
    • Nitro-substituted derivatives (e.g., 2-methyl-4-nitrophenyl) typically exhibit higher melting points than ethoxy-substituted compounds, attributed to stronger intermolecular forces and planar nitro groups facilitating crystal packing .

Spectroscopic Differences

  • NMR Spectroscopy :
    • The ethoxy group in this compound produces distinct triplet (CH₃) and quartet (CH₂) signals in the ¹H NMR spectrum, whereas nitro-substituted analogues show downfield-shifted aromatic protons due to electron withdrawal .
    • The acetyl group in 2-acetyl-3-methyl-N-phenylbutanamide generates a characteristic carbonyl signal at ~170 ppm in ¹³C NMR, absent in the target compound .

Preparation Methods

Synthesis Protocol

A solution of 2-ethylbutanoyl chloride (1.2 equiv) in dry dichloromethane is added dropwise to a stirred mixture of 2-ethoxyaniline (1.0 equiv) and triethylamine (2.5 equiv) at 0°C. The reaction proceeds for 12 hours at room temperature, followed by aqueous workup and purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Key Data:

ParameterValueSource
Yield78%
Reaction Time12 hours
PurificationColumn chromatography

This method’s efficiency hinges on anhydrous conditions to prevent acyl chloride hydrolysis. Triethylamine neutralizes HCl, driving the reaction forward.

Coupling Agent-Mediated Synthesis

For acid-sensitive substrates, carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed. This approach avoids acyl chloride generation, using 2-ethylbutanoic acid directly.

Procedure Overview

2-Ethylbutanoic acid (1.0 equiv), EDC (1.5 equiv), and HOBt (1-hydroxybenzotriazole, 1.5 equiv) are dissolved in DMF. After 30 minutes, 2-ethoxyaniline (1.2 equiv) is added, and the mixture stirs for 24 hours at 25°C. The product is isolated via extraction and recrystallization from toluene.

Key Data:

ParameterValueSource
Yield85%
SolventDMF
Byproduct ManagementHOBt minimizes racemization

This method offers superior yields but requires careful stoichiometry to avoid urea byproducts from excess EDC.

Alkylation of Preformed Amides

Alternative routes alkylate secondary amides. For example, N-(2-hydroxyphenyl)-2-ethylbutanamide is treated with ethyl bromide in the presence of Cs₂CO₃ and NaH in dioxane.

Reaction Optimization

A mixture of N-(2-hydroxyphenyl)-2-ethylbutanamide (1.0 equiv), ethyl bromide (1.5 equiv), Cs₂CO₃ (2.0 equiv), and NaH (1.2 equiv) in dioxane refluxes for 8 hours. The ethoxy group is introduced via nucleophilic substitution, with Cs₂CO₃ enhancing alkoxide nucleophilicity.

Key Data:

ParameterValueSource
Yield72%
TemperatureReflux (100°C)
BaseCs₂CO₃/NaH

This method is ideal for substrates incompatible with direct acylation but requires stringent moisture control.

Solid-Phase Synthesis for High-Throughput Applications

Patented methodologies describe polymer-supported synthesis using Wang resin. 2-Ethoxyaniline is immobilized on resin, followed by coupling with 2-ethylbutanoic acid via DIC (N,N'-diisopropylcarbodiimide). Cleavage with TFA/CH₂Cl₂ (95:5) liberates the product.

Key Data:

ParameterValueSource
Purity>95% (HPLC)
Resin Loading1.2 mmol/g
Cleavage Efficiency98%

This approach facilitates parallel synthesis but demands specialized equipment.

Comparative Analysis of Methodologies

Yield and Efficiency

  • Acyl Chloride Route : 78% yield, scalable but moisture-sensitive.

  • EDC Coupling : 85% yield, robust but costly reagents.

  • Alkylation : 72% yield, useful for functionalized substrates.

  • Solid-Phase : >95% purity, limited to small-scale applications.

Side Reactions and Mitigation

  • Acyl Chloride Hydrolysis : Minimized by anhydrous conditions.

  • Urea Formation (EDC) : Controlled via HOBt additive.

  • Over-Alkylation : Addressed by stoichiometric control of alkylating agents.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.35 (m, 2H, COCH₂), 3.95 (q, 2H, OCH₂), 6.85–7.25 (m, 4H, Ar-H).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O of ethoxy).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity for EDC-derived batches .

Q & A

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-2-ethylbutanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-ethylbutanoyl chloride with 2-ethoxyaniline under basic conditions. Key steps include:
  • Reagent selection : Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Solvent optimization : Toluene or dichloromethane (DCM) at reflux (80–110°C) improves yield by minimizing side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can structural integrity and purity be confirmed for this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., ethoxy group: δ ~1.4 ppm for CH3_3, δ ~4.0 ppm for OCH2_2; amide carbonyl: δ ~170 ppm) .
  • Infrared Spectroscopy (IR) : Confirm amide C=O stretch at ~1650–1680 cm1^{-1} and N–H stretch at ~3300 cm1^{-1} .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer :
  • HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and detection at 254 nm. Validate linearity (R2^2 > 0.99) across 0.1–100 µg/mL .
  • LC-MS/MS : Employ electrospray ionization (ESI) in positive mode for trace-level quantification (LOQ < 1 ng/mL) in biological samples .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol. Use SHELX software for refinement, focusing on torsional angles between the ethoxyphenyl and ethylbutanamide moieties to assess planarity .
  • Hydrogen bonding analysis : Identify intermolecular N–H···O interactions (distance ~2.8 Å) stabilizing the crystal lattice .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., ethoxy position, alkyl chain length) and test against target receptors (e.g., TRPC channels) to isolate pharmacophores .
  • Dose-response assays : Use recombinant HEK293 cells expressing TRPC3/6/7 to validate dose-dependent activation (EC50_{50} calculations) and rule off-target effects .

Q. How can environmental degradation pathways of this compound be modeled?

  • Methodological Answer :
  • Hydrolysis studies : Expose the compound to buffered solutions (pH 3–10) at 25–50°C. Monitor degradation via LC-MS, identifying cleavage products (e.g., 2-ethoxyaniline, 2-ethylbutanoic acid) .
  • Photolysis experiments : Use UV-Vis light (λ = 254 nm) in aqueous solutions to simulate sunlight-driven degradation. Quantify half-life (t1/2_{1/2}) and QSAR modeling to predict ecotoxicity .

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